
Ketipramine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketipramine fumarate is a chemical compound that belongs to the class of tricyclic antidepressants. It was first synthesized in the 1970s and has been studied for its potential use in treating depression and other mental health disorders. Ketipramine fumarate has also been investigated for its potential use in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of ketipramine fumarate is not fully understood. It is believed to work by increasing the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine. This may help to improve mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
Ketipramine fumarate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Ketipramine fumarate has also been shown to have an effect on the immune system, although the exact mechanism is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ketipramine fumarate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it has been shown to be effective in some cases, which makes it a potentially useful tool for researchers. However, there are also limitations to its use, such as the fact that it may not be effective in all cases and that further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are a number of future directions for research on ketipramine fumarate. One area of research could be to investigate its potential use in treating other mental health disorders, such as anxiety or bipolar disorder. Another area of research could be to investigate its potential use in laboratory experiments, such as in the study of neurotransmitter systems or the immune system. Further research is needed to fully understand the potential uses and limitations of ketipramine fumarate.
Métodos De Síntesis
Ketipramine fumarate is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3-chloropropionitrile with phenylmagnesium bromide to form 3-phenylpropionitrile. This is followed by the reaction of 3-phenylpropionitrile with 1,2-dibromopropane to form 3-(1,2-dibromopropyl)phenylacetonitrile. The final step involves the reaction of 3-(1,2-dibromopropyl)phenylacetonitrile with fumaric acid to form ketipramine fumarate.
Aplicaciones Científicas De Investigación
Ketipramine fumarate has been studied for its potential use in treating depression and other mental health disorders. It has been shown to be effective in some cases, but further research is needed to determine its efficacy and safety. Ketipramine fumarate has also been investigated for its potential use in laboratory experiments.
Propiedades
Número CAS |
17243-32-2 |
|---|---|
Nombre del producto |
Ketipramine fumarate |
Fórmula molecular |
C23H26N2O5 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;11-[3-(dimethylamino)propyl]-6H-benzo[b][1]benzazepin-5-one |
InChI |
InChI=1S/C19H22N2O.C4H4O4/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;5-3(6)1-2-4(7)8/h3-6,8-11H,7,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
SNTCEWHRGQNZKO-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



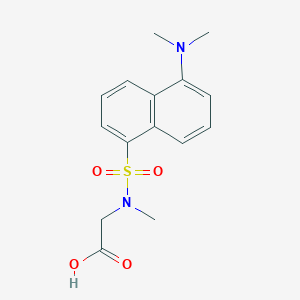
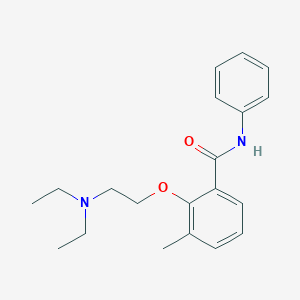
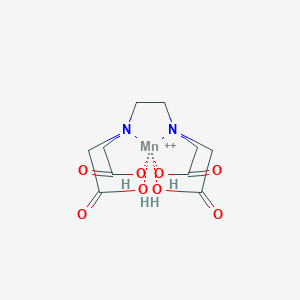
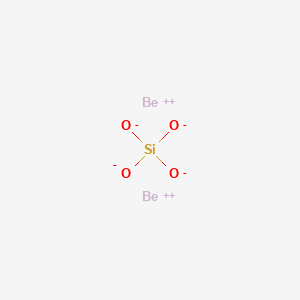
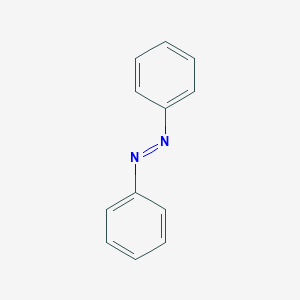
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
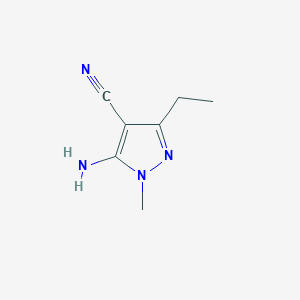
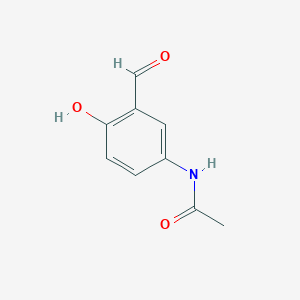
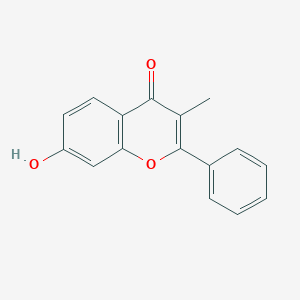

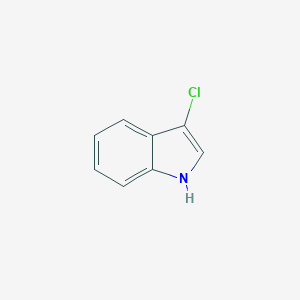
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
